molecular formula C9H16ClN3 B14055795 1,3,5-Triamino-2,4,6-trimethylbenzene Hcl

1,3,5-Triamino-2,4,6-trimethylbenzene Hcl

Cat. No.: B14055795
M. Wt: 201.70 g/mol
InChI Key: PSBIAHGMKFVJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) and three methyl groups (-CH3). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzene with ammonia or an amine source under specific conditions. One common method is the treatment of 2,4,6-trimethylbenzene with hydrochloric acid, which leads to the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, influencing their function. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is unique due to its specific combination of amino and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-triamine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;/h10-12H2,1-3H3;1H

InChI Key

PSBIAHGMKFVJKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)N)C)N.Cl

Origin of Product

United States

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